![molecular formula C10H7Cl2NO2S B12903353 4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-12-1](/img/structure/B12903353.png)
4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and a chlorophenylthio group attached to the isoxazole ring, making it a unique and potentially useful molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorophenylthio Group: The chlorophenylthio group can be attached via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, 4-chlorothiophenol, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-(((4-methylphenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a methyl group instead of a chloro group.
4-Chloro-5-(((4-fluorophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a fluoro group instead of a chloro group.
4-Chloro-5-(((4-bromophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the chloro group and the chlorophenylthio group in 4-Chloro-5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one makes it unique compared to its analogs
Propriétés
Numéro CAS |
89661-12-1 |
|---|---|
Formule moléculaire |
C10H7Cl2NO2S |
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
4-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-6-1-3-7(4-2-6)16-5-8-9(12)10(14)13-15-8/h1-4H,5H2,(H,13,14) |
Clé InChI |
CRDMKIXLNFMEEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC2=C(C(=O)NO2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


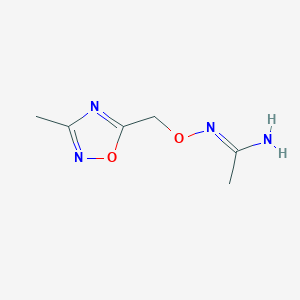
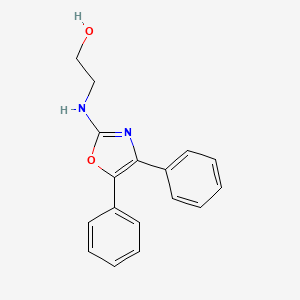
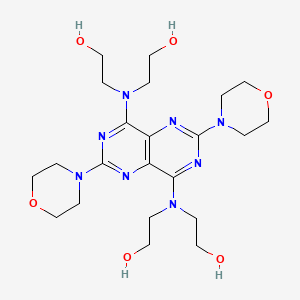
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
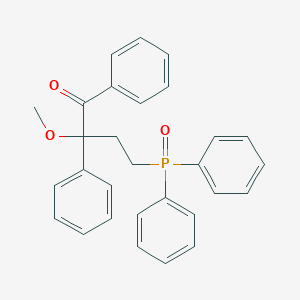

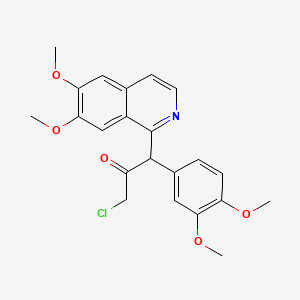
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)

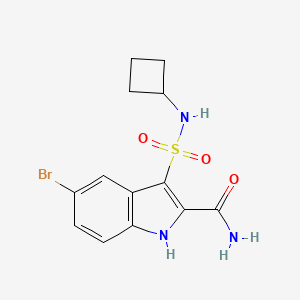


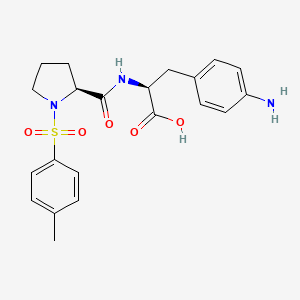
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
